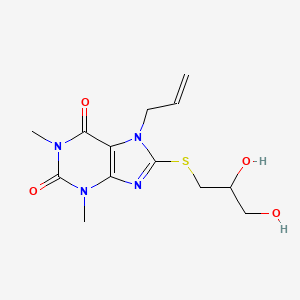

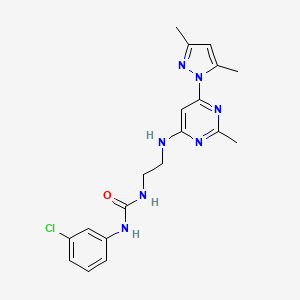

![molecular formula C18H15ClN6O B3000742 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-25-3](/img/structure/B3000742.png)

7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazolopyrimidine, a class of heterocyclic compounds . Triazolopyrimidines are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazolopyrimidines involves aromatic nucleophilic substitution . The process typically starts with a commercially available starting material, which undergoes a nucleophilic reaction with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. For instance, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework . They can also undergo aromatic nucleophilic substitution with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on the specific compound. For instance, one of the synthesized compounds had a melting point of 210–213°C .Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

It is known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activation of egfr, protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2 . These pathways play a significant role in cell proliferation and survival, and their inhibition can lead to antiproliferative effects.

Pharmacokinetics

Triazole compounds, which share a similar structure, are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that the compound may have good bioavailability

Result of Action

Compounds with similar structures have been found to exhibit superior cytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions, suggesting that the compound may be stable under a range of conditions

Future Directions

Properties

IUPAC Name |

7-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-12-5-4-8-20-9-12)16(13-6-2-3-7-14(13)19)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEUIFUFPKQYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

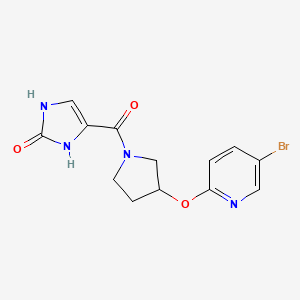

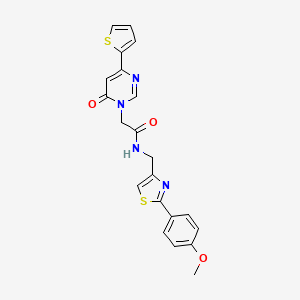

![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)

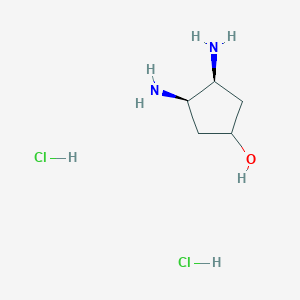

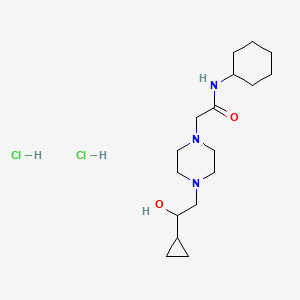

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

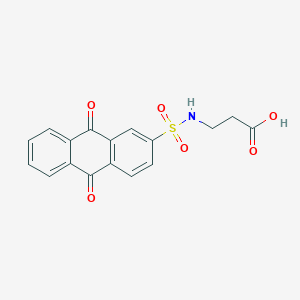

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)

![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)

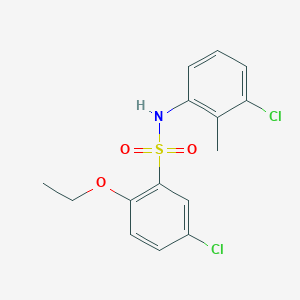

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)